molecular formula C18H12F2N4OS B3412742 7-(3-fluorophenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 933250-75-0

7-(3-fluorophenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B3412742
CAS No.: 933250-75-0
M. Wt: 370.4 g/mol
InChI Key: CNRCYZMIJZTUGB-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused triazole-pyrazinone core. Its structure includes:

  • A 3-fluorophenyl group at position 5.
  • A [(2-fluorophenyl)methyl]sulfanyl substituent at position 2.

The synthesis of such derivatives typically involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-activated intermediates. For example, carbonyldiimidazole (CDI) is used to activate carboxylic acids, followed by reflux in anhydrous dimethylformamide (DMFA) for 24 hours to form the triazole ring . This method ensures high chemical diversity by accommodating various aromatic or heteroaromatic substituents .

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4OS/c19-13-5-3-6-14(10-13)23-8-9-24-16(17(23)25)21-22-18(24)26-11-12-4-1-2-7-15(12)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRCYZMIJZTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolo-pyrazinones are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
7-(3-Fluorophenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 7: 3-fluorophenyl; 3: (2-fluorobenzyl)sulfanyl ~394.4 Pending pharmacological profiling
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 7: 4-fluorobenzyl; 3: thioxo 319.33 Antimicrobial potential, soluble in DMFA/DMSO, insoluble in water
3-{[(3-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 7: 2-methoxyphenyl; 3: (3-fluorobenzyl)sulfanyl 382.41 Cytotoxic activity inferred from structural class
(8R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone 7: 4-fluorophenyl; 3: thiadiazole 358.39 Melting point: >250°C (decomposes); neurokinin-3 receptor antagonism

Key Observations :

Substituent Effects on Solubility :

  • Fluorinated benzyl groups (e.g., 2- or 4-fluorophenyl) enhance lipophilicity but reduce aqueous solubility. For instance, 7-(4-fluorobenzyl)-3-thioxo derivatives are freely soluble in polar aprotic solvents (DMFA, DMSO) but insoluble in water .
  • Methoxy groups (e.g., 2-methoxyphenyl in G802-0172) marginally improve solubility in alcohols due to hydrogen bonding .

Biological Activity Trends :

  • Thioxo vs. Sulfanyl Groups : Thioxo derivatives (e.g., 7-(4-fluorobenzyl)-3-thioxo) show promise in antimicrobial studies, whereas sulfanyl-substituted analogs (e.g., the target compound) are hypothesized to exhibit membrane-stabilizing or cerebroprotective effects based on structural similarities .
  • Fluorine Positioning : 3-Fluorophenyl groups may improve metabolic stability compared to 4-fluorophenyl analogs, as meta-substitution reduces steric hindrance in enzyme-binding pockets .

Synthetic Flexibility: The CDI-mediated cyclization method allows for modular substitution.

Research Implications

  • Analytical Challenges: Quantitative analysis of similar compounds (e.g., 7-(4-fluorobenzyl)-3-thioxo derivatives) requires non-aqueous potentiometric titration due to poor aqueous solubility, a method validated for accuracy and precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-fluorophenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Reactant of Route 2
Reactant of Route 2
7-(3-fluorophenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

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